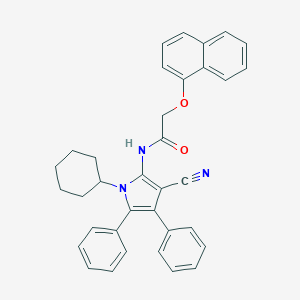![molecular formula C22H19FN4O3 B376644 6-AMINO-4-{4-[(3-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B376644.png)
6-AMINO-4-{4-[(3-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-4-{4-[(3-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a fluorobenzyl group, and a methoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-{4-[(3-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-{4-[(3-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-AMINO-4-{4-[(3-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-AMINO-4-{4-[(3-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
The uniqueness of 6-AMINO-4-{4-[(3-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C22H19FN4O3 |
|---|---|
Molecular Weight |
406.4g/mol |
IUPAC Name |
6-amino-4-[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H19FN4O3/c1-12-19-20(16(10-24)21(25)30-22(19)27-26-12)14-6-7-17(18(9-14)28-2)29-11-13-4-3-5-15(23)8-13/h3-9,20H,11,25H2,1-2H3,(H,26,27) |
InChI Key |
HMPCZKBDXOYXEK-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)OC |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-Benzyl-1-methyl-4-(4-methylphenyl)-3,4-dihydrochromeno[3,4-b]pyrrol-2-yl]phenyl methyl ether](/img/structure/B376562.png)


![ethyl 4-[2-(2,4-dichlorophenyl)-4-oxoquinazolin-3(4H)-yl]benzoate](/img/structure/B376567.png)


![3-Benzyl-1-methyl-4-(4-methylphenyl)-2-phenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B376573.png)
![N-[2-[[(Z)-3-(4-ethylphenyl)-3-oxoprop-1-enyl]amino]phenyl]benzenesulfonamide](/img/structure/B376575.png)
![ETHYL 4-[4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]BENZOATE](/img/structure/B376577.png)
![4-{[3-(4-ethoxyphenyl)-3-oxo-1-propenyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B376578.png)
![N-isobutyl-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B376579.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[3-(1-naphthyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B376581.png)
![1-BUTYL-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B376584.png)
